REACTION_SMILES
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[CH2:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][c:23]1[CH3:24])[c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[OH:31][N+:32](=[O:33])[O-:34].[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:14]1[C:13](=[O:15])[c:12]1[c:7]([cH:8][cH:9][cH:10][cH:11]1)[C:6]2=[O:16]>>[cH:1]1[cH:2][cH:3][cH:4][c:5]([C:6]([OH:16])=[O:31])[c:14]1[C:13]([c:12]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)c2ccccc21
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Name
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Type
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product
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Smiles
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O=C(O)c1ccccc1C(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][c:23]1[CH3:24])[c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[OH:31][N+:32](=[O:33])[O-:34].[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:14]1[C:13](=[O:15])[c:12]1[c:7]([cH:8][cH:9][cH:10][cH:11]1)[C:6]2=[O:16]>>[cH:1]1[cH:2][cH:3][cH:4][c:5]([C:6]([OH:16])=[O:31])[c:14]1[C:13]([c:12]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=[N+]([O-])O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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O=C1c2ccccc2C(=O)c2ccccc21
|
Name
|
|
Type
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product
|
Smiles
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O=C(O)c1ccccc1C(=O)c1ccccc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |